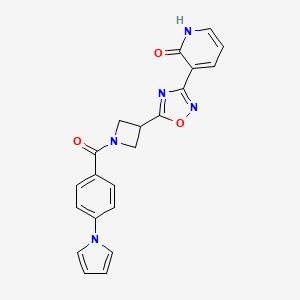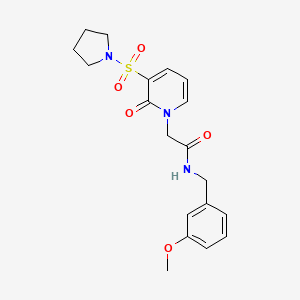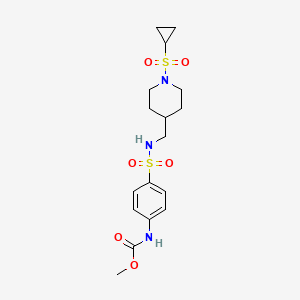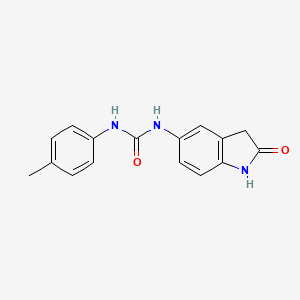![molecular formula C19H21NO5S B3010630 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1105235-02-6](/img/structure/B3010630.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to contain a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products and synthetic compounds . This group is present in a variety of compounds that possess important pharmaceutical and biological applications .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds have been synthesized via condensation methods . For instance, noble ligands of (E)-N0-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Sulfonic acid analogues of bexarotene, including compounds structurally related to N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, were synthesized and evaluated for selective retinoid X receptor (RXR) agonism. These compounds showed potential in inhibiting proliferation in cutaneous T-cell lymphoma cells, suggesting therapeutic potential with improved biological selectivity and potency (Heck et al., 2016).
Organic Structural Unit Synthesis
- Benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes, similar in structure to the compound , underwent a rhodium-catalyzed selective C-C bond activation. This process produced benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes, highlighting the compound's relevance in organic synthesis (Chen et al., 2016).
Antimicrobial Activity
- A study on new tetrahydronaphthalene-sulfonamide derivatives, related to the compound, showed potent antimicrobial agents against Gram-positive, Gram-negative bacteria, and Candida Albicans. These findings indicate the compound's potential in antimicrobial applications (Mohamed et al., 2021).
Herbicidal Activity
- Novel herbicidally active sulfonamide compounds with structures similar to the compound were synthesized. These compounds demonstrated significant herbicidal activity, revealing its potential use in agricultural applications (Hosokawa et al., 2001).
Antimicrobial Benzotriazole Derivatives
- The compound's structural analogues were synthesized and demonstrated antimicrobial activity against Gram-positive Staphylococcus aureus, suggesting potential as antibiotic agents (Zheng et al., 2021).
Thromboxane Receptor Antagonists
- Derivatives of the compound were explored as thromboxane A2 receptor antagonists, indicating potential in the development of antithromboxane therapies (Wang et al., 2014).
Enzyme Inhibition Studies
- Ethylated sulfonamides incorporating a 1,4-benzodioxane moiety, structurally related to the compound, were synthesized and screened against various enzymes. These compounds showed inhibition of enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase (Irshad et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c21-26(22,17-7-5-14-3-1-2-4-15(14)11-17)20-9-10-23-16-6-8-18-19(12-16)25-13-24-18/h5-8,11-12,20H,1-4,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIFQSLCNRYZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCOC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3010547.png)
![4-Amino-3-[(methylamino)carbonyl]isothiazole-5-carboxylic acid](/img/structure/B3010550.png)


![N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B3010555.png)

![N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010557.png)
![2,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B3010558.png)


![(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3010563.png)
![[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3010565.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B3010569.png)
